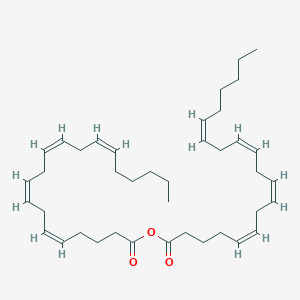
Arachidonic anhydride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Arachidonic anhydride is a chemical compound derived from arachidonic acid, a polyunsaturated omega-6 fatty acid. It is an important intermediate in various biochemical processes and is involved in the synthesis of several bioactive lipids, including prostaglandins, thromboxanes, and leukotrienes . These lipids play crucial roles in inflammation, immunity, and other physiological functions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Arachidonic anhydride can be synthesized through the dehydration of arachidonic acid. This process typically involves the use of dehydrating agents such as acetic anhydride or phosphorus pentoxide under controlled conditions . The reaction is carried out at elevated temperatures to facilitate the removal of water and the formation of the anhydride bond.
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. One common approach is the use of acid chlorides and carboxylate salts to form the anhydride through nucleophilic acyl substitution . This method allows for the production of large quantities of the compound with high purity.
Análisis De Reacciones Químicas
Types of Reactions: Arachidonic anhydride undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form arachidonic acid.
Alcoholysis: Reacts with alcohols to form esters.
Aminolysis: Reacts with amines to form amides.
Reduction: Can be reduced to primary alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Hydrolysis: Water, mild acidic or basic conditions.
Alcoholysis: Alcohols (e.g., methanol, ethanol), often in the presence of a catalyst.
Aminolysis: Amines (e.g., ammonia, primary or secondary amines), typically under mild heating.
Reduction: Lithium aluminum hydride, under anhydrous conditions.
Major Products:
Hydrolysis: Arachidonic acid.
Alcoholysis: Arachidonic esters.
Aminolysis: Arachidonic amides.
Reduction: Primary alcohols derived from arachidonic acid.
Aplicaciones Científicas De Investigación
Arachidonic anhydride has several applications in scientific research:
Mecanismo De Acción
Arachidonic anhydride exerts its effects primarily through its conversion to arachidonic acid and subsequent metabolism to eicosanoids. These eicosanoids, including prostaglandins, thromboxanes, and leukotrienes, act as signaling molecules that regulate various physiological processes . The molecular targets of these eicosanoids include cyclooxygenase enzymes (COX-1 and COX-2), which catalyze the formation of prostaglandins, and lipoxygenase enzymes, which are involved in leukotriene synthesis .
Comparación Con Compuestos Similares
Arachidonic Acid: The precursor to arachidonic anhydride, involved in the same metabolic pathways.
Prostaglandins: Bioactive lipids derived from arachidonic acid, involved in inflammation and other physiological functions.
Thromboxanes: Another class of eicosanoids derived from arachidonic acid, involved in platelet aggregation and blood clotting.
Leukotrienes: Eicosanoids derived from arachidonic acid, involved in immune responses and inflammation.
Uniqueness: this compound is unique in its role as an intermediate in the synthesis of various bioactive lipids. Its ability to undergo multiple chemical reactions makes it a versatile compound in organic synthesis and biochemical research. Unlike its derivatives, this compound itself does not have direct biological activity but serves as a crucial precursor in the biosynthesis of eicosanoids .
Propiedades
Fórmula molecular |
C40H62O3 |
|---|---|
Peso molecular |
590.9 g/mol |
Nombre IUPAC |
[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate |
InChI |
InChI=1S/C40H62O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39(41)43-40(42)38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h11-14,17-20,23-26,29-32H,3-10,15-16,21-22,27-28,33-38H2,1-2H3/b13-11-,14-12-,19-17-,20-18-,25-23-,26-24-,31-29-,32-30- |
Clave InChI |
FFBZPQRGHCBZJB-XCHUKFSYSA-N |
SMILES isomérico |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC |
SMILES canónico |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


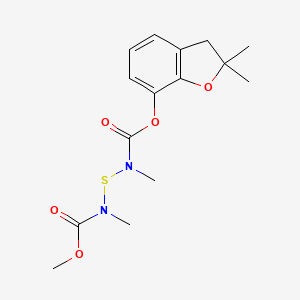
![1-Oxa-4-thia-8-azaspiro[4.5]decane;hydrochloride](/img/structure/B13780878.png)
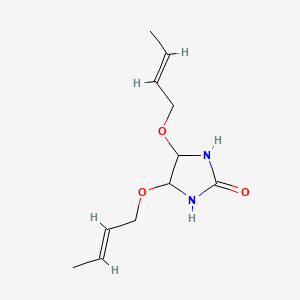

![Acetamide, N-[3-[(2-cyanoethyl)amino]-4-hydroxyphenyl]-](/img/structure/B13780908.png)
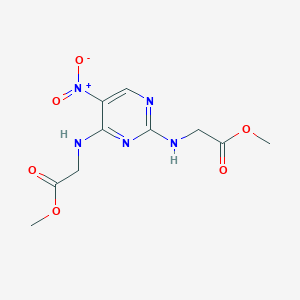
![Ethyl 5-(4-methylphenyl)sulfonyloxy-2-[(4-methylpiperazin-1-ium-1-yl)methyl]-1-phenylindole-3-carboxylate;chloride](/img/structure/B13780930.png)
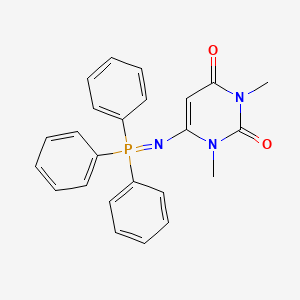
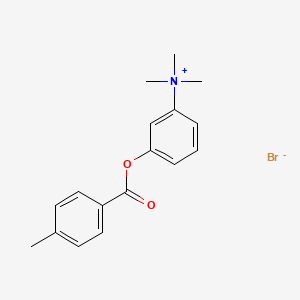
![N-[1-[4-(trifluoromethoxy)phenyl]ethenyl]cyclohexanamine](/img/structure/B13780944.png)
![3-(6H-benzo[b][1,5]benzoxathiepin-6-yl)-N,N-dimethylpropan-1-amine](/img/structure/B13780946.png)
![[(3S,8S,9S,10R,13S,14S,17S)-10,13-dimethyl-17-[(E)-3-phenylprop-2-enoyl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B13780954.png)
![9,10-Anthracenedione, 1-amino-4-hydroxy-2-[4-(2-oxopropoxy)phenoxy]-](/img/structure/B13780965.png)

